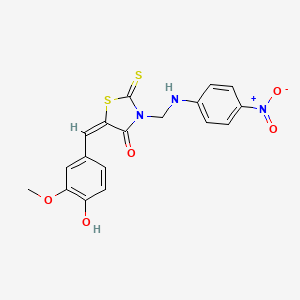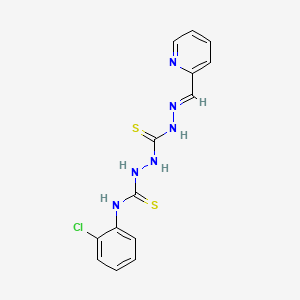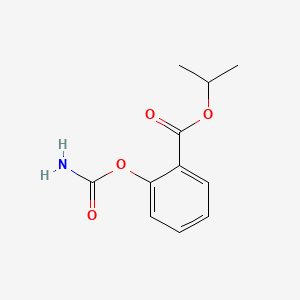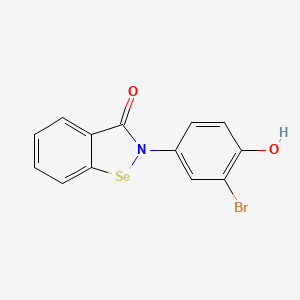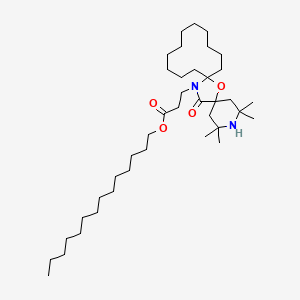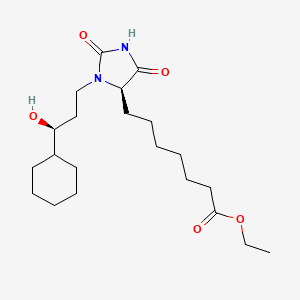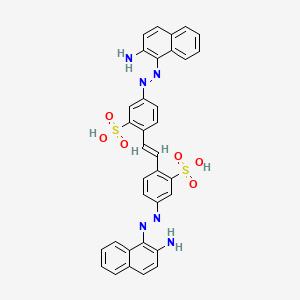
Benzenesulfonic acid, 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthalenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,2’-((E)-1,2-ethenediyl)bis(benzenesulfonic acid) under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation, nitration, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo groups, which can bind to various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, ionic interactions, and covalent bonding, with target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties but lacking the azo linkages.
Sulfanilic acid: Contains both sulfonic acid and amino groups but lacks the azo linkages and the extended aromatic system.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as an acid catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is unique due to its complex structure, which includes multiple functional groups (azo, sulfonic acid, and amino groups) and extended aromatic systems. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
5437-12-7 |
|---|---|
Formule moléculaire |
C34H26N6O6S2 |
Poids moléculaire |
678.7 g/mol |
Nom IUPAC |
5-[(2-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H26N6O6S2/c35-29-17-13-21-5-1-3-7-27(21)33(29)39-37-25-15-11-23(31(19-25)47(41,42)43)9-10-24-12-16-26(20-32(24)48(44,45)46)38-40-34-28-8-4-2-6-22(28)14-18-30(34)36/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46)/b10-9+,39-37?,40-38? |
Clé InChI |
ANGMGEOZQHWOBK-MQJWSLAISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
